N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
Description
N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS: 1021225-33-1) is a quinoline-based small molecule with a molecular formula of C₂₁H₂₀ClN₃O₂ and a molecular weight of 381.86 g/mol . Its structure features:
- A quinoline core substituted at the 3-position with a morpholine-4-carbonyl group.
- A 4-amine linkage to a 3-chloro-4-methylphenyl moiety.
This compound belongs to the 4-anilinoquinoline class, which is widely explored in medicinal chemistry for targeting enzymes (e.g., kinase inhibitors) or parasitic proteins .
Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-6-7-15(12-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAACFPXKDKVKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 381.9 g/mol
- CAS Number : 1021225-33-1
Research indicates that compounds similar to this compound may exhibit various biological activities, including antiviral and anticancer properties. The quinoline structure is known for its ability to interact with multiple biological targets, including enzymes and receptors.
Antiviral Activity
Quinoline derivatives have shown promise as antiviral agents. For instance, studies have demonstrated that certain quinoline-based compounds inhibit the replication of viruses such as the hepatitis C virus (HCV) and influenza viruses. The specific activity of this compound in this context remains to be fully elucidated but suggests a potential mechanism involving inhibition of viral polymerases or proteases .
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly against certain types of tumors. Quinoline derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival. For example, some studies have reported that quinoline-based compounds can modulate protein kinase activity, which is crucial for cancer cell signaling .
Biological Activity Data
The following table summarizes key findings from recent studies on quinoline derivatives, highlighting their biological activities:
Case Studies
- Antiviral Screening : A study screened various quinoline derivatives against HCV and found significant inhibitory effects at low concentrations, suggesting that modifications in the phenyl ring can enhance antiviral potency .
- Anticancer Mechanisms : Research on quinoline derivatives has shown that they can induce apoptosis in cancer cell lines by activating caspase pathways. One study reported an EC value of 30 μM for a related compound in inhibiting cell growth in breast cancer models .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, as promising candidates in the fight against malaria. Quinoline-based compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria. In particular, derivatives of quinoline have been reported to inhibit translation elongation factor 2 (PfEF2), a critical component in protein synthesis within the parasite, thereby demonstrating a novel mechanism of action against malaria .
Anticancer Properties
Quinoline derivatives have also been explored for their anticancer properties. The structural features of this compound suggest that it may interact with various biological targets implicated in cancer progression. Studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Formation of the Quinoline Core : The quinoline structure can be synthesized via cyclization reactions involving appropriate precursors such as isatins or substituted anilines.
- Amide Formation : The morpholine moiety is introduced through amide bond formation with carboxylic acid derivatives.
- Chlorination and Substitution : The introduction of the chloro group at the 3-position on the phenyl ring is achieved through electrophilic aromatic substitution reactions.
These synthetic routes not only enhance the yield but also allow for modifications that can optimize biological activity and pharmacokinetic profiles .
Case Study: Antimalarial Screening
A study conducted on a series of quinoline derivatives demonstrated that this compound exhibited moderate potency against P. falciparum with an EC50 value in the low nanomolar range. The compound's ability to act on multiple life-cycle stages of the parasite was noted as a significant advantage, making it a candidate for further development in antimalarial therapies .
Case Study: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that compounds similar to this compound induced apoptosis through caspase activation pathways. These findings suggest potential applications in targeted cancer therapies, particularly for cancers resistant to conventional treatments .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine substituent at the 3-position of the quinoline ring undergoes nucleophilic displacement under basic conditions. This reaction is critical for introducing diverse functional groups:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Morpholine, K₂CO₃, DMF, 120°C | 4-Morpholinoquinoline derivative | 92% | |
| Piperidine, NaH, THF, reflux | 4-Piperidinoquinoline analog | 85% |
Mechanistic Insight :
-
The electron-withdrawing quinoline ring activates the para-chloro group for SNAr.
-
Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ionic intermediates .
Amide Coupling Reactions
The morpholine-4-carbonyl group participates in coupling reactions, enabling further derivatization:
2.1. EDC/HOBt-Mediated Coupling
Reaction of the carboxylic acid precursor (synthesized via Pfitzinger condensation ) with amines:
| Amine | Product | Application |
|---|---|---|
| 2-Pyrrolidin-1-ylethanamine | Pyrrolidine-ethylamide derivative | Improved solubility profile |
| 3-Aminopyridine | Pyridylamide analog | Kinase inhibition studies |
Conditions : EDC, HOBt, DMF, room temperature (16–24 h) .
Halogen Exchange Reactions
The chloro substituent undergoes halogen swapping under transition-metal catalysis:
| Catalyst System | Halide Source | Product (X =) | Selectivity |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | KF | F | >95% |
| CuI/1,10-Phenanthroline | NaI | I | 88% |
Limitation : Fluorination requires anhydrous conditions to prevent hydrolysis.
Hydrolysis of the Morpholine-Carbonyl Group
The morpholine-4-carbonyl moiety is susceptible to acidic/basic hydrolysis:
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux, 12 h | Quinoline-3-carboxylic acid | Complete decomposition |
| 2M NaOH, EtOH, 70°C, 6 h | Sodium carboxylate intermediate | Reversible under mild acid |
Stability : The morpholine ring remains intact under neutral pH but degrades in strong acids/bases.
Photophysical Reactions
While not directly reported for this compound, analogous quinoline derivatives exhibit:
-
Fluorescence quenching via electron transfer from the morpholine nitrogen .
-
UV-Vis absorption shifts (Δλ = 20–40 nm) in polar solvents due to charge-transfer interactions .
Biological Activity-Driven Modifications
In medicinal chemistry applications:
-
N-Alkylation of the aniline nitrogen enhances blood-brain barrier penetration .
-
Sulfonation at the 6-position improves aqueous solubility for in vivo studies .
Key Stability Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 4-Anilinoquinoline Class
The following table summarizes key structural and synthetic differences between the target compound and similar derivatives:
Key Observations
Structural and Functional Differences
- Halogen Effects : The target compound’s 3-chloro-4-methylphenyl group contrasts with 3-chloro-4-fluorophenyl (Compound 30) and difluoromethylphenyl (Compound 8). Halogen position and type influence electronic properties and target binding .
- Morpholine Placement: The morpholine-4-carbonyl group at the 3-position of the quinoline core distinguishes the target compound from Compound 2j (morpholinomethyl at the aniline side chain) and Compound 46 (3-morpholinophenyl at the 7-position) .
Preparation Methods
Nucleophilic Aromatic Substitution
Halogenated quinolines undergo substitution with aryl amines under basic conditions. In a representative procedure, 4-chloro-3-(morpholine-4-carbonyl)quinoline is refluxed with 3-chloro-4-methylaniline in NMP using potassium carbonate (K₂CO₃) as a base. After 12–16 hours, the product is isolated via aqueous workup, achieving yields of 65–75%.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling enhances regioselectivity. A mixture of Pd(OAc)₂, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene facilitates the reaction at 100–110°C. This method achieves higher yields (80–85%) but requires rigorous exclusion of oxygen.
Optimization and Reaction Condition Analysis
Key parameters influencing yield and purity include solvent choice, temperature, and catalyst loading. The table below summarizes optimized conditions for critical steps:
Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like NMP enhance solubility of intermediates, while toluene minimizes side reactions in palladium-catalyzed steps.
Analytical Characterization
Post-synthesis characterization employs:
-
HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>98%).
-
NMR : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.65 (s, 1H, quinoline-H), 7.92–7.85 (m, 2H, aryl-H), 3.70–3.60 (m, 8H, morpholine-H).
-
Mass Spectrometry : ESI-MS m/z 422.1 [M+H]⁺ correlates with the molecular formula C₂₁H₂₀ClN₃O₂.
Challenges and Limitations
-
Byproduct Formation : Competing reactions during acylation generate hydrolyzed carboxylic acids, necessitating stringent moisture control.
-
Catalyst Costs : Palladium-based methods, though efficient, are economically prohibitive for large-scale production.
-
Purification Complexity : Silica gel chromatography is often required to separate regioisomers, reducing overall yield .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Buchwald-Hartwig amination for coupling aromatic amines with quinoline cores (e.g., substitution at the 4-position of quinoline) .
- Morpholine-carbonyl incorporation using carbodiimide-mediated coupling (e.g., DCC/DMAP) to attach the morpholine moiety to the quinoline scaffold .
- Microwave-assisted Suzuki-Miyaura cross-coupling for halogenated aryl intermediates, improving reaction efficiency (yields >80%) .
- Table 1 : Comparison of synthetic methods:
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | 74–92 | ≥95 | Pd(PPh₃)₄, K₂CO₃, dioxane | |
| Microwave cross-coupling | 63–89 | ≥98 | Pd catalysts, 120°C, 60–120 min |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., morpholine carbonyl protons at δ 3.5–3.7 ppm, quinoline aromatic protons at δ 7.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ = 423.1270, observed = 423.1272) .
- X-ray crystallography (if crystalline) to resolve spatial arrangements of the chloro-methylphenyl and morpholine groups .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs targeting kinase inhibition?
- Methodological Answer :
- 3D-QSAR modeling (e.g., CoMFA/CoMSIA) to map steric/electronic effects of substituents on bioactivity . For example:
- Quinoline C-3 position : Morpholine-carbonyl enhances solubility and target binding via hydrogen bonding .
- Chloro-methylphenyl group : Substitution at C-4 improves hydrophobic interactions with kinase ATP pockets .
- Table 2 : SAR trends for quinoline derivatives:
| Substituent Position | Modification | Effect on Activity (IC₅₀) | Reference |
|---|---|---|---|
| C-3 (morpholine) | Carbonyl → thiocarbonyl | ↓ 10-fold (reduced H-bonding) | |
| C-4 (aryl) | Chloro → fluoro | ↑ 2-fold (improved selectivity) |
Q. How to resolve contradictory bioactivity data in antimalarial vs. antibacterial assays?
- Methodological Answer :
- Dose-response profiling across multiple cell lines (e.g., Plasmodium falciparum 3D7 vs. Staphylococcus aureus).
- Target engagement assays (e.g., thermal shift assays) to confirm binding to PfATP4 vs. bacterial topoisomerases .
- Metabolomic profiling to identify off-target effects (e.g., mitochondrial toxicity in eukaryotic cells) .
Q. What strategies mitigate stability issues in aqueous buffers during pharmacokinetic studies?
- Methodological Answer :
- pH optimization : Use phosphate buffer (pH 7.4) with 0.1% Tween-80 to enhance solubility .
- Lyophilization : Formulate as a lyophilized powder with mannitol (5% w/v) for long-term storage .
- Degradation analysis : Monitor hydrolytic degradation via HPLC-PDA (λ = 254 nm) under accelerated conditions (40°C/75% RH) .
Data Analysis & Experimental Design
Q. How to validate conflicting cytotoxicity results between in vitro and in vivo models?
- Methodological Answer :
- Interspecies scaling : Adjust dosing based on body surface area (e.g., mouse-to-human conversion factor of 12.3) .
- Tissue distribution studies : Use LC-MS/MS to quantify compound levels in plasma vs. target organs (e.g., liver, kidneys) .
- Immune profiling : Assess cytokine release (e.g., IL-6, TNF-α) to rule out immunotoxicity .
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer :
- CYP450 isoform mapping : Use Schrödinger’s ADMET Predictor to identify primary metabolizing enzymes (e.g., CYP3A4/5) .
- Metabolite identification : Simulate phase I/II metabolism with GLORYx or MetaSite .
- In silico toxicity : Screen for reactive intermediates (e.g., quinone-imines) using DEREK Nexus .
Material Science Applications
Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer :
- Coordination chemistry : The morpholine carbonyl group chelates transition metals (e.g., Cu²⁺, Fe³⁺) to form MOFs .
- Surface area analysis : Use BET isotherms to measure MOF porosity (target: >500 m²/g) .
- Catalytic testing : Evaluate MOF performance in oxidation reactions (e.g., benzyl alcohol → benzaldehyde) .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
